molecular formula C16H12N2O3 B2960380 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate CAS No. 240115-76-8

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate

Cat. No.: B2960380
CAS No.: 240115-76-8
M. Wt: 280.283
InChI Key: GURSVDQDQNTJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate are various enzymes and proteins that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These targets play crucial roles in the growth and survival of cancer cells.

Mode of Action

This compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and repair . By inhibiting these targets, the compound disrupts the normal functioning of cancer cells, leading to their death .

Biochemical Pathways

The compound affects several biochemical pathways related to cancer cell proliferation. By inhibiting thymidylate synthase, it disrupts the synthesis of thymidine monophosphate, a building block of DNA . This leads to DNA damage and prevents the cancer cells from dividing . The compound also inhibits HDAC, which is involved in the regulation of gene expression . This can lead to changes in the expression of genes that control cell growth and survival .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.

Result of Action

The result of the compound’s action is the death of cancer cells . By inhibiting key enzymes and proteins, the compound disrupts the normal functioning of these cells, leading to their death . This makes this compound a potential anticancer agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can also influence its action . More research is needed to fully understand how environmental factors influence the action of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced oxadiazole compounds .

Comparison with Similar Compounds

Uniqueness: 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-11-5-4-6-12(9-11)16(19)21-14-8-3-2-7-13(14)15-18-17-10-20-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURSVDQDQNTJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.